2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an isoxazole ring, which is further connected to an acetamide moiety with a furan-2-ylmethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this case, the nitrile oxide is derived from the corresponding 3,4-dimethoxyphenyl nitrile.
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Attachment of the Acetamide Group: : The acetamide group can be introduced by reacting the isoxazole intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
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Introduction of the Furan-2-ylmethyl Substituent: : The final step involves the alkylation of the acetamide nitrogen with a furan-2-ylmethyl halide (e.g., furan-2-ylmethyl bromide) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted acetamide or furan derivatives.
Scientific Research Applications
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
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Biology: : The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It can be used to investigate its effects on various biological pathways and targets.
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Medicine: : Potential therapeutic applications include its use as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
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Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to changes in cellular function and response.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the 3,4-dimethoxy substituents on the phenyl ring.
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-methylacetamide: Lacks the furan-2-ylmethyl substituent.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the furan-2-ylmethyl substituent in 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide imparts unique chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-25-16)10-18(21)19-11-14-4-3-7-24-14/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFUNZABYAHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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